![molecular formula C11H11NO2S B2677964 N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034253-60-4](/img/structure/B2677964.png)
N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
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Description
“N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” is a complex organic compound that contains furan and thiophene rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” are not available, similar compounds have been synthesized from furan-2-carboxylic acid hydrazide . Another method involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” would likely be complex due to the presence of both furan and thiophene rings. The compound would likely have a high degree of conjugation, leading to potential interesting electronic properties .Scientific Research Applications
- Background : N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide derivatives were designed by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- Findings : Compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a fungicide candidate for further development .
Fungicidal Activity
Electrochromic Devices (ECDs)
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8(13)12-7-9-4-5-10(14-9)11-3-2-6-15-11/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUVEXKWEFLZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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